![molecular formula C9H8N4 B274319 [1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)
[1,2,4]Triazole, 4-benzylidenamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazole, 4-benzylidenamino- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The synthesis of [1,2,4]Triazole, 4-benzylidenamino- is relatively simple and can be achieved using various methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of [1,2,4]Triazole, 4-benzylidenamino- is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and proteins involved in cellular processes. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
Studies have shown that [1,2,4]Triazole, 4-benzylidenamino- exhibits various biochemical and physiological effects. The compound has been shown to exhibit potent antioxidant activity, which may be attributed to its ability to scavenge free radicals. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators. Studies have also suggested that the compound may have neuroprotective effects by preventing oxidative stress-induced damage to neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The [1,2,4]Triazole, 4-benzylidenamino- compound has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. Additionally, the compound exhibits potent biological activities, making it a useful tool for studying various cellular processes. However, the compound also has some limitations. For example, the compound may exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of [1,2,4]Triazole, 4-benzylidenamino-. One area of interest is the development of novel derivatives of the compound with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various areas of scientific research. Finally, the use of the compound as a fluorescent probe for detecting metal ions in biological systems warrants further investigation.
Métodos De Síntesis
The synthesis of [1,2,4]Triazole, 4-benzylidenamino- can be achieved using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst, which leads to the formation of the triazole ring. Another method involves the reaction of a hydrazine derivative and an aldehyde in the presence of a catalyst, which leads to the formation of the Schiff base. The Schiff base is then cyclized to form the [1,2,4]Triazole, 4-benzylidenamino- compound.
Aplicaciones Científicas De Investigación
The [1,2,4]Triazole, 4-benzylidenamino- compound has potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit potent antimicrobial, anticancer, and anti-inflammatory activities. Additionally, the compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
Fórmula molecular |
C9H8N4 |
|---|---|
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
(E)-1-phenyl-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C9H8N4/c1-2-4-9(5-3-1)6-12-13-7-10-11-8-13/h1-8H/b12-6+ |
Clave InChI |
VBIZJJNFYLXNBK-WUXMJOGZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/N2C=NN=C2 |
SMILES |
C1=CC=C(C=C1)C=NN2C=NN=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=NN2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
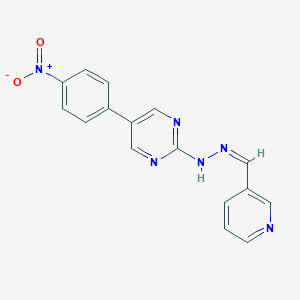
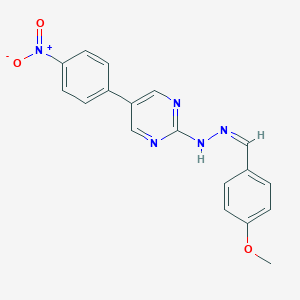

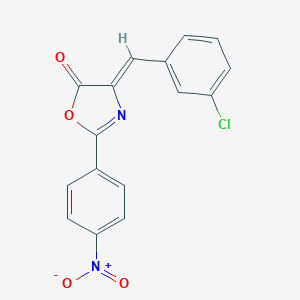

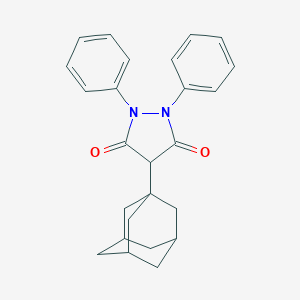
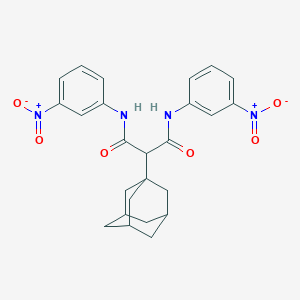
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)

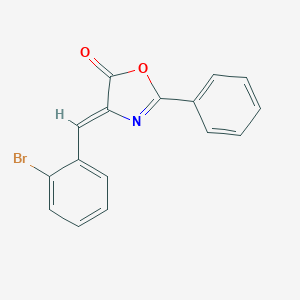

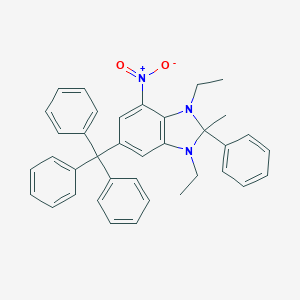
![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)